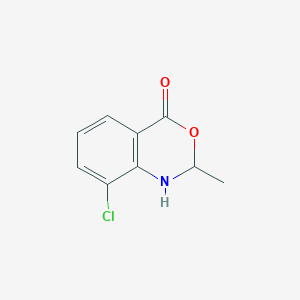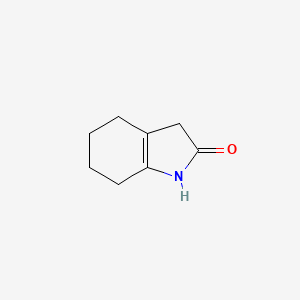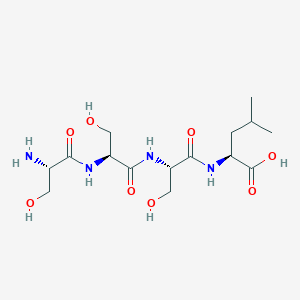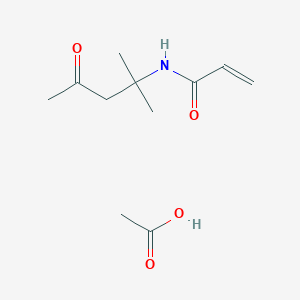
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of a chlorine atom and a methyl group further distinguishes it from other benzoxazinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method involves the use of acetic acid as a catalyst in ethanol, which facilitates the cyclization process to form the benzoxazinone ring . Another method employs the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.
Cyclization Reactions: Reagents such as orthoesters and catalysts like acetic acid or cyanuric chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inactivate enzymes such as chymotrypsin through a stoichiometric reaction, where the compound binds to the enzyme and inhibits its activity . This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme and block its function.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinones and related heterocyclic compounds:
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group, which can influence its chemical properties and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one:
These comparisons highlight the unique features of this compound, particularly the presence of the chlorine atom and methyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
820215-01-8 |
|---|---|
Molekularformel |
C9H8ClNO2 |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
8-chloro-2-methyl-1,2-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H8ClNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-5,11H,1H3 |
InChI-Schlüssel |
LDSCXWKGHXXOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC2=C(C=CC=C2Cl)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)

![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)



![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)


